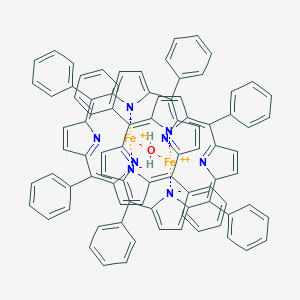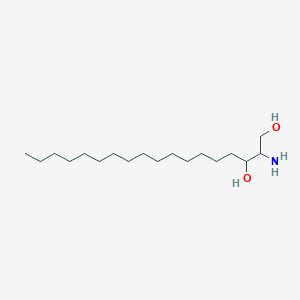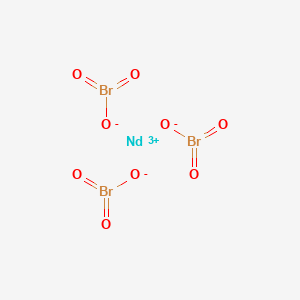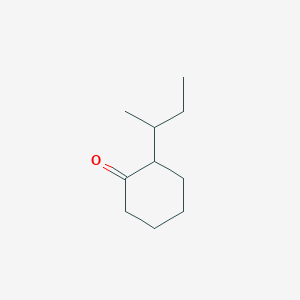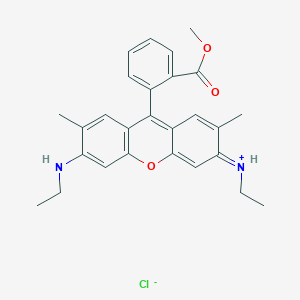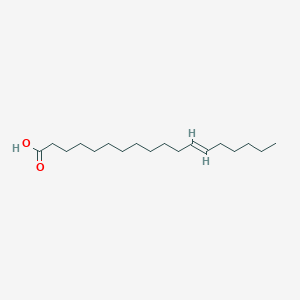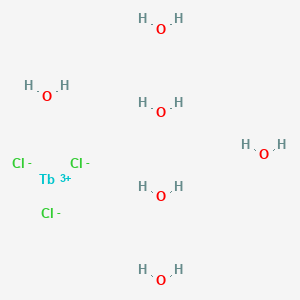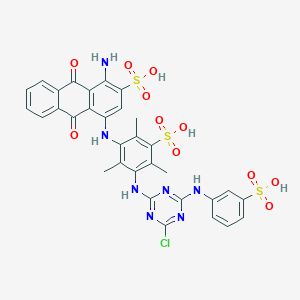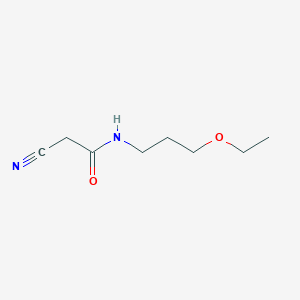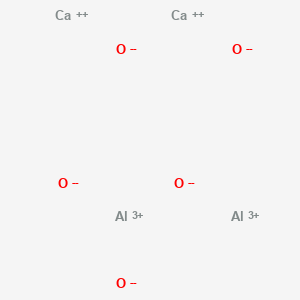
Dodecaaluminium calcium nonadecaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecaaluminium calcium nonadecaoxide is a complex inorganic compound with the chemical formula Al12CaO19. It is also known as DACN, and it has been widely studied for its unique physical and chemical properties. This compound is made up of twelve aluminum atoms, one calcium atom, and nineteen oxygen atoms. It is a white crystalline solid that is insoluble in water and has a high melting point.
Mécanisme D'action
The mechanism of action of DACN in catalytic reactions is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept a pair of electrons from another molecule. This property makes DACN an excellent catalyst, as it can facilitate chemical reactions by providing a site for the reactants to interact.
Effets Biochimiques Et Physiologiques
DACN has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the compound may have potential applications in the field of medicine. For example, DACN has been found to exhibit antibacterial properties, which could make it useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DACN in lab experiments is its excellent catalytic activity. This property makes it a valuable tool for researchers studying various chemical reactions. However, DACN is also relatively expensive and difficult to synthesize, which can limit its use in some applications.
Orientations Futures
There are several future directions for research on DACN. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of DACN in catalytic reactions. Finally, more research is needed to explore the potential biomedical applications of this compound, particularly in the development of new antibiotics.
Méthodes De Synthèse
The synthesis of DACN involves the reaction between aluminum and calcium oxide at high temperatures. The process involves the use of a furnace, where the reactants are heated to a temperature of about 1500°C. The reaction takes place over a period of several hours, and the resulting product is then cooled and collected.
Applications De Recherche Scientifique
DACN has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. DACN has been found to exhibit excellent catalytic activity in a wide range of chemical reactions, including the conversion of methane to methanol, the oxidation of alcohols, and the synthesis of organic compounds.
Propriétés
Numéro CAS |
11104-48-6 |
|---|---|
Nom du produit |
Dodecaaluminium calcium nonadecaoxide |
Formule moléculaire |
Al2Ca2O5 |
Poids moléculaire |
214.12 g/mol |
Nom IUPAC |
dialuminum;dicalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.2Ca.5O/q2*+3;2*+2;5*-2 |
Clé InChI |
HGCYUAJUOYGULZ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2] |
Autres numéros CAS |
12004-88-5 12005-50-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



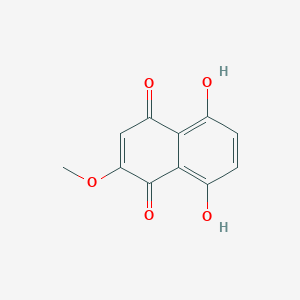

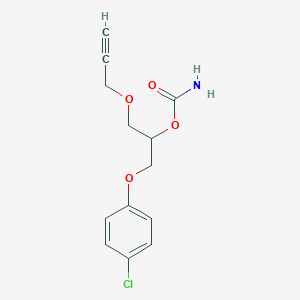
![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
